3-[(2-Hydroxyethyl)amino]phenol
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Overview
Description
3-[(2-Hydroxyethyl)amino]phenol is an organic compound with the molecular formula C8H11NO2. It is a phenolic compound that contains both an amino group and a hydroxyethyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyethyl)amino]phenol typically involves the reaction of 3-nitrophenol with ethylene oxide, followed by reduction of the nitro group to an amino group. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reduction step, making the process more efficient.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Hydroxyethyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and sodium dichromate (Na2Cr2O7).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines and alcohols
Substitution: Nitro derivatives and other substituted phenols
Scientific Research Applications
3-[(2-Hydroxyethyl)amino]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Hydroxyethyl)amino]phenol involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding, while the amino group can engage in nucleophilic reactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Aminophenol: Similar structure but lacks the hydroxyethyl group.
2-Amino-4-hydroxyethylphenol: Similar but with different positioning of the hydroxyethyl group.
4-Amino-3-hydroxyethylphenol: Another positional isomer with different properties.
Uniqueness
3-[(2-Hydroxyethyl)amino]phenol is unique due to the specific positioning of the hydroxyethyl and amino groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
770-25-2 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-(2-hydroxyethylamino)phenol |
InChI |
InChI=1S/C8H11NO2/c10-5-4-9-7-2-1-3-8(11)6-7/h1-3,6,9-11H,4-5H2 |
InChI Key |
YBJRIYRYCGKUIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NCCO |
Origin of Product |
United States |
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